2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
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Overview
Description
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it a significant scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nitrile formation, and hydrochloride salt formation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride has significant applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 8-Azabicyclo[3.2.1]octan-3-ol
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
- 3α-Acetoxytropane
Comparison: Compared to similar compounds, 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride is unique due to its nitrile group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUYKYQQHGBFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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